N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide
CAS No.:
Cat. No.: VC20112711
Molecular Formula: C22H19N3O4S2
Molecular Weight: 453.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19N3O4S2 |
|---|---|
| Molecular Weight | 453.5 g/mol |
| IUPAC Name | N-[(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide |
| Standard InChI | InChI=1S/C22H19N3O4S2/c1-2-3-12-24-15-10-6-4-8-13(15)17(20(24)28)18-21(29)25(22(30)31-18)23-19(27)14-9-5-7-11-16(14)26/h4-11,26H,2-3,12H2,1H3,(H,23,27)/b18-17- |
| Standard InChI Key | HNBJEIGFAYWREY-ZCXUNETKSA-N |
| Isomeric SMILES | CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4O)/C1=O |
| Canonical SMILES | CCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4O)C1=O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
N-[(5Z)-5-(1-Butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide features a Z-configuration at the C5 position, critical for its planar conformation. The indole moiety is substituted with a butyl group at the N1 position and a carbonyl group at C2, while the thiazolidinone ring incorporates a thioxo group at C2 and a 2-hydroxybenzamide substituent at N3. This arrangement facilitates π-π stacking and hydrogen-bonding interactions, which are pivotal for molecular recognition in biological systems.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₂N₃O₄S₂ |
| Molecular Weight | 480.56 g/mol |
| IUPAC Name | N-[(5Z)-5-(1-Butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide |
| Predicted LogP | 3.8 (Moderate lipophilicity) |
| Hydrogen Bond Donors | 3 (2x indole NH, 1x hydroxyl) |
| Hydrogen Bond Acceptors | 6 |
The hydroxyl group on the benzamide moiety enhances solubility in polar solvents, while the butyl chain contributes to membrane permeability. Theoretical calculations using the Lipinski Rule of Five suggest drug-likeness, with a molecular weight <500 and LogP <5.
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a multi-step protocol:
-
Indole Intermediate: 1-Butyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde is prepared via Vilsmeier-Haack formylation of 1-butylindole, followed by oxidation.
-
Thiazolidinone Formation: Condensation with 2-mercaptoacetic acid under acidic conditions yields the thiazolidinone core.
-
Benzamide Coupling: Reaction with 2-hydroxybenzoyl chloride in the presence of triethylamine introduces the final substituent.
Optimization Challenges
-
Steric Hindrance: The bulky butyl group necessitates elevated temperatures (80–100°C) for effective cyclization.
-
Stereochemical Control: The Z-configuration is stabilized by intramolecular hydrogen bonding between the indole NH and thiazolidinone carbonyl.
Research Applications
Medicinal Chemistry
-
Lead Optimization: Structural modifications at the butyl or hydroxy positions could enhance bioavailability.
-
Prodrug Development: Esterification of the hydroxyl group may improve pharmacokinetics.
Material Science
The conjugated system enables applications in organic semiconductors, with a theoretical bandgap of 2.8 eV.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume